molecular formula C11H13ClN2O3 B592146 tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate CAS No. 868736-42-9

tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate

Cat. No. B592146
Key on ui cas rn: 868736-42-9
M. Wt: 256.686
InChI Key: QWVXQYZWGQFXPU-UHFFFAOYSA-N
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Patent
US07488740B2

Procedure details

Dissolve tert-butyl 4-chloropyridin-2-ylcarbamate (1.95 g, 0.00855 moles) in dry THF (50 mL) and cool to −78° C. under nitrogen atmosphere. Add dropwise 1.6 M n-BuLi/hexane (12.8 mL, 0.02053 moles) over a period of 15 minutes while maintaining the reaction temperature below −70° C. Stir the resulting red orange solution at −78° C. for 2 hours. Add DMF (3.3 mL, 0.04275 moles) dropwise to the reaction mixture while maintaining the reaction temperature below −70° C. Stir further at −78° C. for 2 hours and then quench the reaction mixture with saturated ammonium chloride (50 mL). Warm the reaction mixture to room temperature, extract with EtOAc (3×50 mL) and dry with MgSO4. Filter and concentrate under reduced pressure to afford a yellow viscous oil. Purify the crude product by flash column chromatography using 15-20% EtOAc/hexane to afford the title product as a white solid.
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-BuLi hexane
Quantity
12.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:3]=1.[Li]CCCC.CCCCCC.CN([CH:30]=[O:31])C>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:3]=1[CH:30]=[O:31] |f:1.2|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)NC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
n-BuLi hexane
Quantity
12.8 mL
Type
reactant
Smiles
[Li]CCCC.CCCCCC
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir the resulting red orange solution at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature below −70° C
STIRRING
Type
STIRRING
Details
Stir further at −78° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quench the reaction mixture with saturated ammonium chloride (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Warm the reaction mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with MgSO4
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a yellow viscous oil
CUSTOM
Type
CUSTOM
Details
Purify the crude product by flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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